molecular formula C16H20N6O2 B15093284 4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine

4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine

Cat. No.: B15093284
M. Wt: 328.37 g/mol
InChI Key: SYOZZPBJXUJMSW-UHFFFAOYSA-N
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Description

4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine is a complex organic compound with the molecular formula C16H20N6O2 This compound is characterized by the presence of two bipyridine rings connected by a bis-aminocarbonyl linkage, each bearing an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2’-bipyridine, which is then functionalized to introduce the aminoethyl groups.

    Functionalization: The bipyridine is reacted with ethylenediamine under controlled conditions to introduce the aminoethyl groups.

    Coupling Reaction: The functionalized bipyridine is then coupled with a suitable carbonyl compound to form the bis-aminocarbonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aminoethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to bind to specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine involves its interaction with molecular targets such as metal ions and biomolecules. The compound can form stable complexes with metal ions, which can then participate in various biochemical and catalytic processes. The aminoethyl groups enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler analog without the aminoethyl and aminocarbonyl groups.

    4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of aminoethyl groups.

    4,4’-Diamino-2,2’-bipyridine: Contains amino groups directly attached to the bipyridine rings.

Uniqueness

4,4’-Bis[(2-aminoethyl)aminocarbonyl]-2,2’-bipyridine is unique due to the presence of both aminoethyl and aminocarbonyl groups, which confer distinct chemical properties and enhance its versatility in forming complexes and participating in various reactions.

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

N-(2-aminoethyl)-2-[4-(2-aminoethylcarbamoyl)pyridin-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C16H20N6O2/c17-3-7-21-15(23)11-1-5-19-13(9-11)14-10-12(2-6-20-14)16(24)22-8-4-18/h1-2,5-6,9-10H,3-4,7-8,17-18H2,(H,21,23)(H,22,24)

InChI Key

SYOZZPBJXUJMSW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)NCCN)C2=NC=CC(=C2)C(=O)NCCN

Origin of Product

United States

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